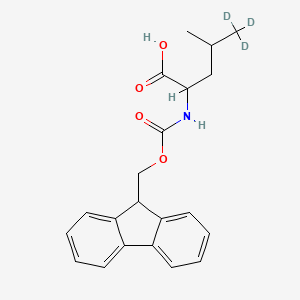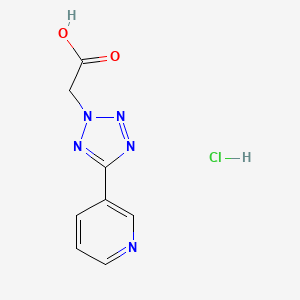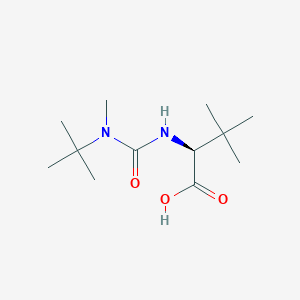
L-ロイシン-d3-N-FMOC (メチル-d3)
概要
説明
L-Leucine-d3-N-FMOC (methyl-d3) is a variant of the amino acid Leucine . It is also known by the synonyms FMOC-L-leucine and FMOC-L-Leu-OH . The isotopic enrichment of this compound is 99 atom % D . It has a molecular weight of 356.44 . This compound is used as a protected amino acid to synthesize isotope-labeled peptides for MS-based protein quantitation .
Synthesis Analysis
L-Leucine-d3-N-FMOC (methyl-d3) is synthesized using isotope-labeled peptides for MS-based protein quantitation . It is a protected amino acid, which means it is used in peptide synthesis to prevent unwanted peptide bond formation .Molecular Structure Analysis
The molecular formula of L-Leucine-d3-N-FMOC (methyl-d3) is CH3CH(CD3)CH2CH(NH-FMOC)COOH . This indicates that it is a complex organic compound with multiple functional groups.Chemical Reactions Analysis
As a protected amino acid, L-Leucine-d3-N-FMOC (methyl-d3) is used in the synthesis of isotope-labeled peptides . The specific chemical reactions involved in this process are not detailed in the available sources.Physical And Chemical Properties Analysis
L-Leucine-d3-N-FMOC (methyl-d3) has a molecular weight of 356.44 . It is stable if stored under recommended conditions .科学的研究の応用
プロテオミクス
L-ロイシン-d3-N-FMOC (メチル-d3): は、プロテオミクスにおいて、同位体標識ペプチドの合成に使用されます。 これらのペプチドは、質量分析(MS)ベースのタンパク質定量に不可欠であり、研究者は高精度でタンパク質を追跡および定量することができます .
生体分子NMR
核磁気共鳴(NMR)分光法では、L-ロイシン-d3-N-FMOCの重水素化形態が使用され、NMR信号に寄与する水素原子の数を減らし、スペクトルを単純化し、生体分子の構造解析のためのデータを解釈しやすくなります .
有機合成
この化合物は、有機合成において重要な中間体として役立ちます。 その保護形態により、分子中の他の部位でアミノ酸の機能に影響を与えることなく選択的な反応を起こすことができ、これは複雑な有機化合物を構築するために不可欠です .
製薬研究
製薬研究では、L-ロイシン-d3-N-FMOC (メチル-d3) が新しい薬物分子の作成に使用されます。 新しい化合物への組み込みは、代謝安定性などの薬物の薬物動態特性を強化できます .
農薬開発
この化合物は、農薬開発において、新しい殺虫剤または除草剤の合成に役立ちます。 重水素化形態は、これらの化学物質の環境運命を追跡したり、植物や害虫における代謝を研究するために使用できます .
ペプチド療法
L-ロイシン-d3-N-FMOC (メチル-d3): は、ペプチド療法の設計と合成に使用されます。 重水素化ロイシンは、ペプチドに組み込んで代謝安定性を向上させることができ、治療薬としての効果を高めます .
代謝標識
研究者は、この化合物をタンパク質の代謝標識に使用します。 重水素化ロイシンを細胞培養に組み込むことで、科学者はタンパク質合成と分解速度を研究し、細胞代謝に関する洞察を得ることができます .
ケミカルバイオロジー
ケミカルバイオロジーでは、L-ロイシン-d3-N-FMOC (メチル-d3) が、タンパク質またはペプチドの化学的修飾に使用されます。 この修飾は、これらの生体分子の機能を解明したり、生物学的プロセスを研究するためのプローブを作成するのに役立ちます .
Safety and Hazards
作用機序
Target of Action
It is known that l-leucine, a similar compound, has been shown to improve insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .
Mode of Action
It is a deuterated form of Fmoc-leucine, which is a selective modulator of PPARγ . Compared to rosiglitazone, Fmoc-leucine has a lower potency to activate PPARγ, but a similar maximum effect .
Biochemical Pathways
It is known that fmoc-leucine, a similar compound, is a selective modulator of pparγ . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Result of Action
It is known that fmoc-leucine, a similar compound, improves insulin sensitivity in normal, diet-induced glucose intolerance and diabetic db/db mice .
Action Environment
It is known that the compound is stable if stored under recommended conditions .
生化学分析
Biochemical Properties
L-Leucine-d3-N-FMOC (methyl-d3) plays a crucial role in biochemical reactions, particularly in peptide synthesis and protein modification. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme PPARγ, a ligand that can activate PPARγ in different ways, reducing osteoclast differentiation and serving as a therapeutic target in diabetes . The compound’s interactions with these biomolecules are essential for understanding its role in metabolic processes and therapeutic applications.
Cellular Effects
L-Leucine-d3-N-FMOC (methyl-d3) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the differentiation of osteoclasts, which are cells responsible for bone resorption . By modulating these cellular processes, L-Leucine-d3-N-FMOC (methyl-d3) can impact overall cell function and contribute to the development of therapeutic strategies for metabolic disorders.
Molecular Mechanism
At the molecular level, L-Leucine-d3-N-FMOC (methyl-d3) exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for PPARγ, influencing gene expression and enzyme activity . The compound’s ability to activate or inhibit enzymes and alter gene expression is central to its mechanism of action. These molecular interactions are critical for understanding how L-Leucine-d3-N-FMOC (methyl-d3) affects cellular and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine-d3-N-FMOC (methyl-d3) can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of L-Leucine-d3-N-FMOC (methyl-d3) vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways and cellular processes without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
L-Leucine-d3-N-FMOC (methyl-d3) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It plays a role in the synthesis and modification of proteins, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, L-Leucine-d3-N-FMOC (methyl-d3) is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The study of these transport mechanisms is vital for understanding how the compound exerts its effects within biological systems.
Subcellular Localization
L-Leucine-d3-N-FMOC (methyl-d3) is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and interactions with other biomolecules . Understanding its subcellular localization is essential for elucidating its role in cellular processes and therapeutic applications.
特性
IUPAC Name |
5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

